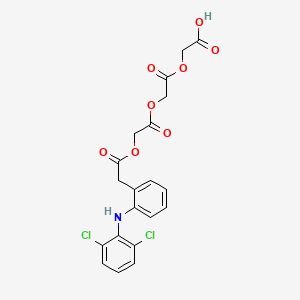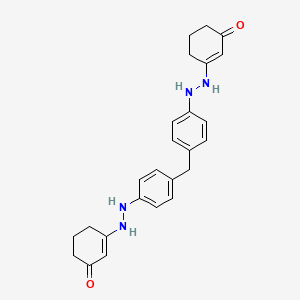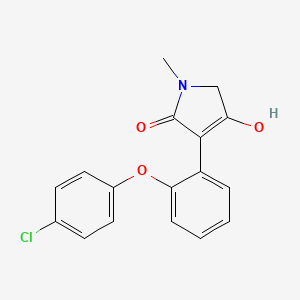
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one” is an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The compound also contains a phenyl group and a chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of the pyrrole ring and the various attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo reactions at the nitrogen atom. The chlorophenoxy group could potentially undergo reactions involving the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar groups (like the hydroxy group and the chlorophenoxy group) could influence its solubility in different solvents .科学的研究の応用
Anti-Inflammatory and Antioxidant Properties
This compound exhibits anti-inflammatory and antioxidant effects. Researchers have explored its potential in mitigating oxidative stress and inflammation-related diseases. By modulating cellular pathways, it could contribute to therapies for conditions like arthritis, neurodegenerative disorders, and cardiovascular diseases .
Cancer Research and Chemoprevention
The compound’s structure suggests it may interfere with cancer cell growth. Studies have investigated its role in inhibiting specific enzymes involved in tumor progression. Researchers explore its potential as a chemopreventive agent, aiming to prevent cancer development or recurrence .
Neuroprotective Effects
Given its antioxidant properties, this compound has drawn attention in neuroprotection research. It may help combat neurodegenerative diseases like Alzheimer’s and Parkinson’s by reducing oxidative damage and inflammation in neural tissues .
Metabolic Disorders and Obesity
Preliminary studies indicate that this compound could influence metabolic pathways. Researchers investigate its impact on lipid metabolism, glucose regulation, and adipose tissue function. It may hold promise in managing obesity and related metabolic disorders .
Plant Growth Regulation
Interestingly, compounds structurally related to this one are used in plant science. They mimic natural plant hormones called auxins. Researchers explore their effects on plant growth, development, and stress responses. This compound may find applications in agriculture and horticulture .
Drug Delivery Systems
Due to its unique structure, this compound could serve as a building block for drug delivery systems. Researchers modify its chemical properties to enhance solubility, stability, and targeted drug release. Such systems improve drug efficacy and reduce side effects .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[2-(4-chlorophenoxy)phenyl]-3-hydroxy-1-methyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-4-2-3-5-15(13)22-12-8-6-11(18)7-9-12/h2-9,20H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJWENUOONPUIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1=O)C2=CC=CC=C2OC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715878 |
Source


|
| Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-Chlorophenoxy)phenyl)-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one | |
CAS RN |
934996-78-8 |
Source


|
| Record name | 3-[2-(4-Chlorophenoxy)phenyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

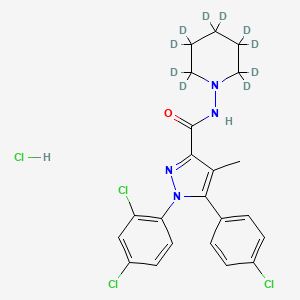


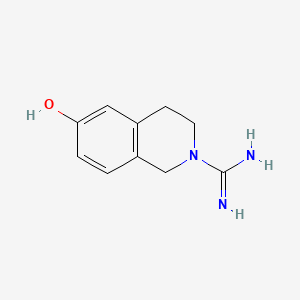


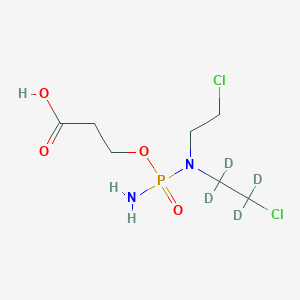
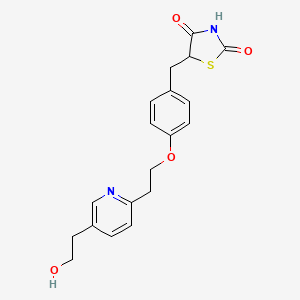
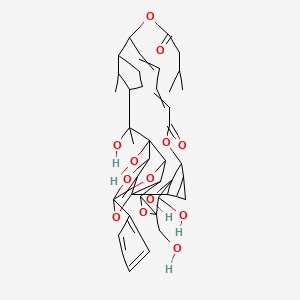


![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)
